molecular formula C13H21NO B12771224 5Zqf38zdc8 CAS No. 298207-33-7

5Zqf38zdc8

Cat. No.: B12771224
CAS No.: 298207-33-7
M. Wt: 207.31 g/mol
InChI Key: KRHYGGFLEBNTHQ-NEPJUHHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone typically involves the reaction of cyclohexenyl derivatives with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield. The process is optimized to ensure the purity and consistency of the final product, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

298207-33-7

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

[(1R)-cyclohex-3-en-1-yl]-[(2R)-2-methylpiperidin-1-yl]methanone

InChI

InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3/t11-,12+/m1/s1

InChI Key

KRHYGGFLEBNTHQ-NEPJUHHUSA-N

Isomeric SMILES

C[C@@H]1CCCCN1C(=O)[C@@H]2CCC=CC2

Canonical SMILES

CC1CCCCN1C(=O)C2CCC=CC2

Origin of Product

United States

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